Vanadium(V) oxytriisopropoxide

Physical Properties Material Handling Process Engineering

Vanadium(V) oxytriisopropoxide (VTIP), also known as triisopropoxyvanadium(V) oxide, is a versatile liquid organometallic compound with the molecular formula C₉H₂₁O₄V and a molecular weight of 244.20. It serves as a fundamental building block for synthesizing neutral oxovanadium complexes and is widely recognized as an effective precursor for both solution and vapor deposition processes, particularly in chemical vapor deposition (CVD) and atomic layer deposition (ALD).

Molecular Formula C9H21O4V
Molecular Weight 247.23 g/mol
CAS No. 5588-84-1
Cat. No. B011127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanadium(V) oxytriisopropoxide
CAS5588-84-1
Synonymsorthovanadicacidtriisopropylester; tris(2-propyl)orthovanadate; TRIISOPROPOXYVANADIUM(V) OXIDE; VANADIUM TRIISOPROPOXIDE OXIDE; VANADIUM(V) OXYTRIISOPROPOXIDE; VANADIUM (V) TRI-I-PROPOXIDEOXIDE; VANADIUM(V)TRI-I-PROPOXY OXIDE; VANADIUM(V) TRIISOPROPOXIDE OX
Molecular FormulaC9H21O4V
Molecular Weight247.23 g/mol
Structural Identifiers
SMILESCC(C)O.CC(C)O.CC(C)O.O=[V]
InChIInChI=1S/3C3H8O.O.V/c3*1-3(2)4;;/h3*3-4H,1-2H3;;
InChIKeyJOUSPCDMLWUHSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vanadium(V) Oxytriisopropoxide (5588-84-1): Key Specifications and Applications


Vanadium(V) oxytriisopropoxide (VTIP), also known as triisopropoxyvanadium(V) oxide, is a versatile liquid organometallic compound with the molecular formula C₉H₂₁O₄V and a molecular weight of 244.20 . It serves as a fundamental building block for synthesizing neutral oxovanadium complexes and is widely recognized as an effective precursor for both solution and vapor deposition processes, particularly in chemical vapor deposition (CVD) and atomic layer deposition (ALD) . Its high volatility and reactivity make it suitable for creating vanadium-based thin films, oxides, and coatings used in electronics, catalysis, and energy storage applications . The compound is highly sensitive to air and moisture, requiring storage under an inert gas such as nitrogen .

Why Vanadium(V) Oxytriisopropoxide (5588-84-1) Cannot Be Readily Substituted in Critical Applications


Generic substitution of vanadium(V) oxytriisopropoxide (VTIP) with other vanadium alkoxides or precursors is generally not possible without compromising specific performance characteristics critical to research and industrial applications. Simple substitution with analogous compounds like vanadium oxytriethoxide fails due to substantial differences in fundamental physical properties, including density and boiling point . Furthermore, the specific structure and reactivity of VTIP are essential for achieving desired outcomes in advanced material synthesis, such as the precise grafting of vanadium sites [1] and the formation of selective catalysts [2]. In thin-film deposition processes, the choice of precursor directly influences film quality, crystallinity, and electrical properties, making VTIP a deliberate selection over alternatives like tetrakis(ethylmethylamino)vanadium [3].

Quantitative Differentiation: Vanadium(V) Oxytriisopropoxide (5588-84-1) vs. Key Comparators


Physical Property Differentiation: VTIP vs. Vanadium(V) Oxytriethoxide

Vanadium(V) oxytriisopropoxide (VTIP) exhibits significantly different physical properties compared to its ethoxide analog, vanadium(V) oxytriethoxide (VO(OEt)₃). Specifically, VTIP has a lower density and a lower boiling point. These differences can impact material handling, storage, and process parameters such as vapor pressure and volatility in applications like chemical vapor deposition .

Physical Properties Material Handling Process Engineering

Catalyst Selectivity: VTIP-Derived V-O-Ti vs. V-O-V Sites in Alkane Oxidative Dehydrogenation

In the oxidative dehydrogenation (ODH) of isobutane, catalysts prepared by grafting bimetallic vanadium–titanium alkoxides, synthesized using vanadyl tri-isopropoxide, demonstrated a remarkable increase in selectivity. Specifically, catalysts characterized by a prevalence of V–O–Ti bonds were two times more selective than those with predominantly V–O–V bonds [1]. This highlights the critical role of the precursor in tuning the catalyst's active site environment for improved performance.

Heterogeneous Catalysis Oxidative Dehydrogenation Selective Oxidation

Catalyst Selectivity in Propane ODH: VTIP-Based Bimetallic vs. Grafted Catalysts

A study on the oxidative dehydrogenation of propane compared catalysts prepared using vanadyl tri-isopropoxide (VTIP) in three different ways. The catalyst prepared by reacting partially hydrolyzed VTIP with titanium alkoxide to form a V-Ti bimetallic alkoxide, which was then grafted directly on silica, was found to be 'less active but more selective than the other two ones' [1]. The increased selectivity was attributed to the prevalence of V–O–Ti bonds over V–O–V bonds, demonstrating that the specific preparation using VTIP is key to tuning selectivity [1].

Heterogeneous Catalysis Propane Activation Propene Production

Enabling Enantioselective Synthesis: VTIP as a Unique In Situ Catalyst Precursor

Vanadium(V) triisopropoxide (VTIP) serves as an essential precursor for the in situ generation of a vanadium catalyst used in the asymmetric oxidation of α-hydroxy esters, a reaction that uses molecular oxygen as the terminal oxidant [1]. The catalyst is formed by combining VTIP with a specific tridentate ligand derived from 3,5-di-tert-butylsalicylaldehyde and (S)-tert-leucinol [1]. This system enables the enantioselective synthesis of both aromatic and aliphatic secondary alcohols [1]. This specific application highlights a unique reactivity of VTIP that is not a general property of all vanadium alkoxides.

Asymmetric Catalysis Kinetic Resolution Green Chemistry

Film Quality in PE-ALD: VTIP vs. Tetrakis(ethylmethylamino)vanadium

In a comparative study on the plasma-enhanced atomic layer deposition (PE-ALD) of vanadium oxide films at 150°C, both vanadium(V) oxytriisopropoxide (VTIP) and tetrakis(ethylmethylamino)vanadium were investigated as precursors [1]. The study confirmed that both precursors resulted in as-grown crystalline V₂O₅ films at the same low temperature of 150°C [1]. This demonstrates that VTIP can achieve comparable crystallinity in as-deposited films without the need for a high-temperature post-deposition anneal, a process often required for films deposited by thermal ALD using other precursors. This is a key differentiator for applications on temperature-sensitive substrates.

Thin Films Atomic Layer Deposition Plasma-Enhanced ALD

Surface Organometallic Chemistry: VTIP Grafting Mechanisms on Silica

Vanadium(V) oxytriisopropoxide (VTIP) is a key precursor in Surface Organometallic Chemistry (SOMC) for creating well-defined supported catalysts. When grafted on highly dehydroxylated silica, VTIP undergoes specific reactions with surface silanol groups and strained siloxane bridges to form monopodal and bipodal surface complexes [1]. This grafting and subsequent thermal restructuring can be precisely monitored using 51V solid-state NMR, providing a level of molecular-level control and characterization that is not easily achievable with less well-defined precursors [1]. This is further corroborated by another study confirming that VTIP reacts with both site-isolated silanol groups and strained siloxane bridges, leading to two distinct surface vanadium species [2].

Surface Chemistry Catalyst Synthesis Spectroscopic Characterization

Optimal Application Scenarios for Vanadium(V) Oxytriisopropoxide (5588-84-1)


ALD/CVD Precursor for High-Quality VO₂ and V₂O₅ Thin Films

Vanadium(V) oxytriisopropoxide (VTIP) is an optimal precursor for the deposition of vanadium oxide thin films via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). Its high volatility and reactivity enable the formation of high-quality films. Specifically, VTIP has been successfully used in thermal ALD to deposit nanoscale VO₂ films with excellent crystallinity and reproducibility for next-generation memory devices [1]. Furthermore, in plasma-enhanced ALD, VTIP enables the growth of crystalline V₂O₅ films at a low substrate temperature of 150°C, which is critical for applications on temperature-sensitive substrates [2].

Synthesis of High-Selectivity Catalysts via Controlled Grafting

VTIP is the precursor of choice for synthesizing supported vanadium oxide catalysts with high selectivity in oxidative dehydrogenation (ODH) reactions. By grafting VTIP, often in combination with titanium alkoxides, onto oxide supports like silica, researchers can precisely control the formation of isolated V–O–Ti sites [3]. This specific surface architecture, as opposed to aggregated V–O–V domains, has been shown to double the selectivity for valuable olefins like isobutene and propene [3][4]. This makes VTIP essential for developing next-generation catalysts for alkane upgrading.

In Situ Generation of Asymmetric Oxidation Catalysts

In organic synthesis, VTIP is uniquely suited for the in situ generation of a chiral vanadium catalyst for the oxidative kinetic resolution of α-hydroxy esters [5]. This reaction uses molecular oxygen as the terminal oxidant, a green and sustainable approach. The VTIP-derived catalyst provides high enantioselectivity for the synthesis of valuable chiral secondary alcohols [5]. This specific application underscores the value of VTIP for accessing complex, non-racemic molecules for pharmaceutical and fine chemical synthesis.

Model Compound for Surface Organometallic Chemistry (SOMC)

VTIP is an excellent molecular precursor for fundamental studies in Surface Organometallic Chemistry (SOMC). Its well-defined reactivity with dehydroxylated silica surfaces allows for the creation of monodisperse vanadium surface species [6][7]. The resulting surface complexes can be rigorously characterized using advanced techniques like 51V solid-state NMR to confirm the formation of specific monopodal and bipodal species [6]. This makes VTIP a critical tool for building atomically precise model catalysts to elucidate structure-activity relationships at the molecular level.

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